Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methoxypiperidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15(17)12-4-6-13(7-5-12)16-10-8-14(18-2)9-11-16/h4-7,14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQKGSJXEGBAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 4 Methoxypiperidin 1 Yl Benzoate and Analogous Compounds
Strategic Approaches to Ester and Amine Functionalization
The construction of the target molecule and its analogs relies on a series of well-established and innovative synthetic reactions. These methods focus on the efficient creation of the central benzoate (B1203000) core and the attachment of the substituted piperidine (B6355638) ring.
Amidation and Esterification Reactions in Benzoate Synthesis
The formation of the ester and amide bonds in benzoate derivatives is fundamental to their synthesis. Esterification is commonly achieved by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. A variety of reagents and catalysts can be employed to promote this transformation, with the choice often depending on the specific substrates and desired reaction conditions. organic-chemistry.org For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of alcohols and phenols. organic-chemistry.org
Amidation, the formation of an amide from a carboxylic acid and an amine, is another critical reaction. Direct amidation can be challenging and often requires activating agents to proceed efficiently. acs.orgresearchgate.net Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amide synthesis from carboxylic acids and amines. acs.org Heterogeneous catalysts like niobium pentoxide (Nb2O5) have also demonstrated high activity in the amidation of esters with amines under solvent-free conditions. researchgate.net The aminolysis of esters, where an ester reacts with an amine to form an amide, provides an alternative route. libretexts.org
| Reaction Type | Key Reagents/Catalysts | Substrates | Product |
|---|---|---|---|
| Esterification | Acid catalyst, DMAP·HCl | Carboxylic acid, Alcohol | Ester |
| Amidation | B(OCH2CF3)3, Nb2O5 | Carboxylic acid/Ester, Amine | Amide |
| Aminolysis | Amine | Ester | Amide |
N-Arylation Strategies for Piperidine Integration
The crucial carbon-nitrogen bond connecting the piperidine ring to the phenyl group is typically formed through N-arylation reactions. researchgate.netnih.gov These methods involve the coupling of an amine (piperidine derivative) with an aryl halide or a related compound. A general strategy involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates to access N-(hetero)arylpiperidines. nih.govchemrxiv.org This process can generate pyridinium salts from a variety of substituted pyridines and anilines, which can then be converted to the desired N-arylpiperidine derivatives through hydrogenation or nucleophilic addition. nih.govchemrxiv.org
Modern approaches often utilize metal catalysts to facilitate this transformation, expanding the scope and efficiency of the reaction. researchgate.net Iron-catalyzed one-pot hydrosilylation starting from dicarboxylic acids and amines offers a chemoselective strategy for building N-substituted cyclic amines. researchgate.net
| Strategy | Key Intermediates/Catalysts | Starting Materials | Product |
|---|---|---|---|
| Pyridine Ring-Opening/Closing | Zincke imine intermediates | Substituted pyridines, (Heteroaryl)anilines | N-(Hetero)arylpiperidines |
| Iron-Catalyzed Hydrosilylation | Iron catalyst, Hydrosilanes | Dicarboxylic acids, Amines | N-Substituted cyclic amines |
Williamson Etherification in Related Benzoate Derivatives
The Williamson ether synthesis is a classic and versatile method for forming ethers, which can be applied to the synthesis of related benzoate derivatives containing ether linkages. wikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of benzoate derivatives, this could involve the reaction of a hydroxybenzoate with an alkyl halide to introduce an alkoxy group.
Recent advancements have focused on developing "green" versions of the Williamson ether synthesis. researchgate.netacs.org These methods aim to use less hazardous reagents and produce less waste. researchgate.netacs.org For example, catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of weak alkylating agents like alcohols and carboxylic acid esters, avoiding the production of salt byproducts. researchgate.netacs.org Surfactant-assisted Williamson synthesis in aqueous media has also been developed as an environmentally friendly approach. researchgate.net
Advanced Catalytic Systems and Reaction Conditions
The development of advanced catalytic systems has significantly improved the efficiency and scope of the reactions used to synthesize ethyl 4-(4-methoxypiperidin-1-yl)benzoate and its analogs. These catalysts often enable reactions to proceed under milder conditions with higher yields and selectivity.
Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly important for the formation of aryl-nitrogen bonds. acs.orgmit.eduacs.orgrsc.org The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or pseudohalides. acs.org The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing factors such as reaction rate, substrate scope, and functional group tolerance. mit.edursc.org Various phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed to create highly active and versatile palladium catalysts. rsc.org
These reactions have been widely applied in the synthesis of pharmaceuticals and other complex molecules containing arylamine moieties. acs.org The continual development of new ligands and precatalysts has led to more general and reliable protocols for C-N bond formation. acs.org
| Catalyst System | Reaction Type | Substrates | Key Feature |
|---|---|---|---|
| Palladium/Phosphine Ligands | Buchwald-Hartwig Amination | Aryl halides, Amines | Efficient C-N bond formation |
| Palladium/N-Heterocyclic Carbenes | Cross-Coupling | Aryl halides, Amines | High catalytic activity |
Applications of Photocatalysis in Related Analog Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for a variety of transformations. acs.orgresearchgate.netacs.org In the context of synthesizing analogs of this compound, photocatalysis can be employed for the formation of key bonds. For instance, photocatalytic decarboxylative arylation has been used for the synthesis of 2-arylpiperazines, which are structurally related to the piperidine moiety in the target compound. acs.orgresearchgate.net This method involves the use of a photocatalyst to generate a radical intermediate from a carboxylic acid, which then couples with an aryl halide. acs.org
Photocatalysis has also been applied to C-H amination reactions to construct piperidine rings. acs.org An iodine-catalyzed Csp3–H amination under visible light has been developed for the selective synthesis of piperidines. acs.org These methods provide novel and efficient routes to functionalized piperidine derivatives, which are valuable building blocks for a wide range of biologically active molecules. ajchem-a.com
Chiral Synthesis and Stereochemical Control for this compound Stereoisomers
Achieving stereochemical control is a critical aspect in the synthesis of bioactive molecules. While specific methods for the chiral synthesis of this compound stereoisomers are not extensively detailed in publicly available literature, several established strategies for the asymmetric synthesis of substituted piperidines can be applied.
One common approach involves the use of a chiral pool , starting from enantiomerically pure precursors. For instance, a chiral amino acid or a carbohydrate derivative could be elaborated through a series of reactions to form the chiral 4-methoxypiperidine (B1585072) ring. This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Another powerful technique is the use of chiral auxiliaries . A prochiral piperidone precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective reduction of the ketone and introduction of the methoxy (B1213986) group, followed by removal of the auxiliary, would yield an enantiomerically enriched 4-methoxypiperidine.
Asymmetric catalysis represents a highly efficient approach. The reduction of a suitable enamine or imine precursor using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can afford the chiral piperidine core with high enantioselectivity. For example, the asymmetric hydrogenation of a corresponding 1,2,3,6-tetrahydropyridine derivative could be a key step.
These methodologies, while general, provide a framework for the potential stereocontrolled synthesis of the individual stereoisomers of this compound, allowing for the investigation of their distinct biological activities.
Optimization of Synthetic Pathways and Scalability Considerations
The final step in the synthesis of this compound is likely a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, between 4-methoxypiperidine and an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate or ethyl 4-iodobenzoate). The optimization of this key step is crucial for achieving high yields and minimizing the formation of impurities.
Key parameters that would be systematically varied to optimize this reaction include the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. For instance, a screening of various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a range of phosphine ligands (e.g., XPhos, SPhos, RuPhos) would be conducted to identify the most effective catalytic system. The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) also significantly impacts the reaction outcome.
A hypothetical optimization study for the Buchwald-Hartwig amination is presented in the interactive table below.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 82 |
| 3 | Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 88 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 65 |
| 6 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 78 |
| 7 | Pd(OAc)₂ | SPhos | NaOt-Bu | Dioxane | 100 | 90 |
| 8 | Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 80 | 75 |
This is a hypothetical data table for illustrative purposes.
Impurity profiling is another critical aspect of optimization. Common impurities could arise from side reactions such as hydrodehalogenation of the ethyl 4-halobenzoate starting material or the formation of dimeric byproducts. Analytical techniques like HPLC and GC-MS would be employed to identify and quantify these impurities, allowing for the fine-tuning of reaction conditions to minimize their formation.
Further efficiency can be gained by implementing one-pot or telescopic processes, where multiple reaction steps are performed in the same reactor without the isolation of intermediates. For example, the formation of the 4-methoxypiperidine precursor followed by its direct use in the subsequent coupling reaction could streamline the process, reduce waste, and save time and resources.
Spectroscopic and Structural Elucidation Techniques for Ethyl 4 4 Methoxypiperidin 1 Yl Benzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the aliphatic protons of the 4-methoxypiperidine (B1585072) moiety, and the protons of the ethyl ester group.
The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear downfield, while the protons ortho to the electron-donating piperidine (B6355638) nitrogen would appear at a relatively upfield position.
The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet. The signals for the piperidine ring protons would be more complex. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be deshielded compared to those on C3 and C5. The methoxy (B1213986) group on the piperidine ring would appear as a sharp singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a very downfield chemical shift. The aromatic carbons show signals in the typical aromatic region, with their specific shifts influenced by the attached substituents. The aliphatic carbons of the piperidine ring, the ethyl group, and the methoxy group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (ortho to -COO) | ~7.9 | Doublet |
| Aromatic (ortho to -N) | ~6.9 | Doublet |
| Ethyl (-OCH₂CH₃) | ~4.3 | Quartet |
| Piperidine (H2, H6) | ~3.8 | Multiplet |
| Piperidine (H4) | ~3.5 | Multiplet |
| Methoxy (-OCH₃) | ~3.4 | Singlet |
| Piperidine (H3, H5) | ~2.0 & ~1.8 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~166 |
| Aromatic (C-N) | ~153 |
| Aromatic (C-H, ortho to -COO) | ~131 |
| Aromatic (C-COO) | ~122 |
| Aromatic (C-H, ortho to -N) | ~113 |
| Piperidine (C4) | ~75 |
| Ethyl (-OCH₂) | ~60 |
| Methoxy (-OCH₃) | ~56 |
| Piperidine (C2, C6) | ~49 |
| Piperidine (C3, C5) | ~32 |
For comparison, the related compound Ethyl benzoate shows aromatic proton signals between δ 7.29-7.94 ppm and signals for the ethyl group at approximately δ 4.30 (quartet) and δ 1.30 (triplet). rsc.org In its ¹³C NMR spectrum, the carbonyl carbon appears at 166.4 ppm, aromatic carbons between 128.1-132.6 ppm, the methylene carbon at 60.8 ppm, and the methyl carbon at 14.1 ppm. rsc.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR and Raman spectra of this compound would provide valuable information for structural confirmation. A strong absorption band in the FT-IR spectrum is expected around 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester group. ucalgary.ca The conjugation with the benzene ring typically lowers the frequency from that of a simple aliphatic ester.
Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, typically found in the 1300-1000 cm⁻¹ region. ucalgary.caresearchgate.net Specifically, the aryl-O stretch of the ester would be around 1250 cm⁻¹, while the alkyl-O stretch would be near 1100 cm⁻¹. The C-O-C stretching of the methoxy group on the piperidine ring would also contribute to this region. C-N stretching vibrations of the tertiary amine within the piperidine ring would be observed in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for both aromatic and aliphatic protons would appear around 3100-2850 cm⁻¹.
Raman spectroscopy would complement the FT-IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring C=C stretching modes.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |
| Carbonyl (C=O) Stretch | 1725-1700 | FT-IR (Strong) |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 | FT-IR, Raman |
| Ester C-O Stretch | 1300-1200 | FT-IR |
| Ether C-O-C Stretch | 1150-1085 | FT-IR |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce molecular structure.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₅H₂₁NO₃), which has a predicted monoisotopic mass of 263.1521 Da. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.
Electron Ionization Mass Spectrometry (EIMS) would generate a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 263 would be expected. Key fragmentation pathways would likely involve the loss of the ethoxy radical (-•OCH₂CH₃) from the ester to give a fragment at m/z 218, or the loss of an ethyl radical (-•CH₂CH₃) to give a fragment at m/z 234. Another prominent fragmentation would be the cleavage of the ester group, leading to the formation of a benzoyl cation derivative. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for such cyclic amines.
Table 4: Predicted Key Fragments in the EIMS of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 263 | [M]⁺ |
| 234 | [M - CH₂CH₃]⁺ |
| 218 | [M - OCH₂CH₃]⁺ |
| 190 | [M - COOEt]⁺ |
| 148 | [C₇H₅O-N-CH₂]⁺ fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the substituted benzene chromophore. The presence of the electron-donating piperidine group and the electron-withdrawing ethyl benzoate group attached to the benzene ring in a para-arrangement creates a "push-pull" system. This extended conjugation typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.
For comparison, ethyl 4-aminobenzoate, a structurally related compound, exhibits absorption maxima that can be influenced by the solvent environment. researchgate.net It is anticipated that this compound will show a primary absorption band (π → π* transition) in the range of 280-320 nm. The exact position and intensity of the absorption bands would be dependent on the solvent used for the analysis. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be employed to predict the electronic absorption wavelengths. wikimedia.org
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Chromophore |
|---|
Computational Chemistry and Molecular Modeling Studies of Ethyl 4 4 Methoxypiperidin 1 Yl Benzoate
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT, key properties such as molecular orbital energies, electron density distribution, and reactivity descriptors of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate can be determined. These calculations are fundamental to understanding the molecule's stability, reactivity, and potential for intermolecular interactions.
DFT studies on analogous aromatic and benzoate-containing compounds have shown that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining charge transfer characteristics. For instance, in similar donor-acceptor molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO is found on the electron-accepting part. In this compound, the methoxypiperidine-substituted benzene (B151609) ring acts as the electron-donating system, and the ethyl benzoate (B1203000) group serves as the electron-accepting moiety.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. DFT calculations provide quantitative values for these orbitals, which can be used to derive global reactivity descriptors.
Table 1: Illustrative DFT-Calculated Electronic Properties for Aromatic Systems
| Property | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.0 to 5.0 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.0 to 5.0 |
Note: This table provides typical value ranges for similar organic molecules as specific DFT data for this compound is not publicly available. Values are calculated from HOMO and LUMO energies.
Analyses of the Molecular Electrostatic Potential (MEP) map, also derived from DFT calculations, reveal the charge distribution and identify regions prone to electrophilic and nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the ester and methoxy (B1213986) groups, indicating sites for electrophilic attack, while positive potential would be found around the hydrogen atoms.
Molecular Docking Analyses of this compound and Related Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential binding mechanisms. tandfonline.comtandfonline.comrsc.org Docking studies involving piperidine (B6355638) and benzoate derivatives have successfully identified key interactions that stabilize the ligand-protein complex. tandfonline.comrsc.org
In a typical docking simulation, this compound would be placed in the binding site of a target protein, and its conformational space would be explored to find the most stable binding pose, typically quantified by a scoring function representing the binding free energy. tandfonline.com
The analysis of the docked pose reveals specific intermolecular interactions that contribute to binding affinity. For a molecule with the structural features of this compound, several types of interactions are anticipated:
Hydrogen Bonds: The oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors with donor residues in the protein's active site, such as the side chains of serine, threonine, or lysine (B10760008).
Hydrophobic Interactions: The ethyl group and the aliphatic carbons of the piperidine ring can form hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.
π-π Stacking: The benzene ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
π-Cation Interactions: The electron-rich benzene ring can also interact favorably with positively charged residues like lysine or arginine. rsc.org
Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Binding Site
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Acceptor) | Ester Carbonyl Oxygen, Methoxy Oxygen | Serine, Threonine, Asparagine, Glutamine, Lysine |
| Hydrophobic | Ethyl Group, Piperidine Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of analogs with improved potency and selectivity.
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govbiointerfaceresearch.comjksus.orgnih.gov An MD simulation of this compound, either in solution or complexed with a protein, can reveal its conformational flexibility, the stability of its binding pose, and the role of solvent molecules. nih.govbohrium.comnih.gov
The accuracy of an MD simulation is highly dependent on the force field used, which is a set of parameters describing the potential energy of the system. All-atom force fields, such as CHARMM, AMBER, OPLS, and GROMOS, are commonly used for biomolecular simulations. These force fields contain parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions for various atom types.
For novel molecules like this compound, specific parameters for all its atom types must be available or derived. The development of parameters for benzoate and piperidine systems typically involves fitting them to reproduce high-level quantum mechanical calculations and experimental data (e.g., thermodynamic properties of liquids). The availability of robust and transferable parameters for these common chemical moieties allows for reliable simulations of a wide range of drug-like molecules.
Once an MD trajectory is generated, several analytical metrics are used to interpret the results:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) from a reference structure over time. A stable, plateauing RMSD value for a ligand-protein complex suggests that the system has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average position. It helps identify flexible regions of the protein (e.g., loops) and the parts of the ligand that exhibit more movement within the binding pocket.
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA upon ligand binding can indicate conformational changes in the protein and how deeply the ligand is buried within the binding site.
Hydrogen Bond Networks: Analysis of the MD trajectory allows for the monitoring of hydrogen bonds over time. This reveals the persistence and stability of specific hydrogen bonds identified in docking, providing a more accurate picture of their contribution to binding affinity.
Table 3: Typical MD Simulation Analysis Parameters and Their Interpretation
| Parameter | Description | Interpretation of a Stable Complex |
|---|---|---|
| Ligand RMSD | Deviation of the ligand's atoms from the initial docked pose. | Low, stable value (e.g., < 2.5 Å) indicates a stable binding mode. |
| Protein RMSF | Fluctuation of individual protein residues. | Low fluctuations in the binding site residues suggest stabilization by the ligand. |
| Complex SASA | Total solvent-accessible surface area of the protein-ligand complex. | A stable SASA value indicates no major unfolding or conformational changes. |
| H-Bond Occupancy | Percentage of simulation time a specific hydrogen bond exists. | High occupancy (> 50%) indicates a stable and important interaction. |
MD simulations explicitly including solvent (typically water) allow for a detailed examination of the solvent's role in molecular recognition. The structure of the water molecules in the immediate vicinity of the solute, known as the solvation shell , can be analyzed. The disruption and reorganization of these water molecules upon ligand binding is a key component of the binding thermodynamics. Analysis can reveal specific water-mediated hydrogen bonds that bridge the ligand and the protein.
Furthermore, the dynamic nature of π-π stacking interactions can be explored. MD simulations can show the stability and geometry (e.g., parallel-displaced vs. T-shaped) of these interactions between the benzoate ring of the ligand and aromatic residues of the protein. The persistence of these interactions throughout the simulation provides strong evidence for their importance in stabilizing the complex. rsc.org
Structure-Based Drug Design (SBDD) Methodologies Utilizing this compound Scaffolds
Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov The this compound scaffold, with its distinct structural features, presents several opportunities for SBDD.
The core components of this scaffold that can be exploited in SBDD include:
The Piperidine Ring: This saturated heterocycle can be modified to explore different conformations and to introduce substituents that can interact with specific pockets within a binding site. The nitrogen atom can act as a hydrogen bond acceptor.
The 4-Methoxy Group: This group can serve as a hydrogen bond acceptor and its orientation can be crucial for fitting into a specific sub-pocket of the target.
The Ethyl Benzoate Moiety: The aromatic ring can participate in π-π stacking or hydrophobic interactions. The ester group can act as a hydrogen bond acceptor.
An SBDD campaign centered on the this compound scaffold would typically involve the following steps:
Target Identification and Validation: Identifying a biologically relevant target and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through computational modeling.
Fragment Screening or Docking: Identifying initial hits that bind to the target. The this compound scaffold itself could be an initial hit.
Iterative Design and Synthesis: Using the structural information of the target-ligand complex, medicinal chemists would design new derivatives of the scaffold with predicted improved binding affinity and selectivity. For example, substituents could be added to the benzoate ring to form additional interactions with the protein.
Computational and Experimental Evaluation: The newly designed compounds would be computationally evaluated using methods like MM/GBSA and then synthesized and tested in biological assays to validate the design hypotheses.
Table 2: Potential Modifications of the this compound Scaffold in SBDD
| Scaffold Position | Potential Modification | Rationale for SBDD |
| Benzoate Ring | Addition of polar substituents (e.g., -OH, -NH2) | To form new hydrogen bonds with the target protein. |
| Piperidine Ring | Introduction of chiral centers | To improve stereospecific interactions and selectivity. |
| Methoxy Group | Replacement with larger alkoxy groups | To probe larger hydrophobic pockets in the binding site. |
| Ethyl Ester | Conversion to an amide or carboxylic acid | To introduce new hydrogen bond donor/acceptor capabilities. |
Note: This table presents hypothetical design strategies and does not represent proven modifications for this compound.
Structure Activity Relationship Sar Studies and Lead Optimization Principles for Ethyl 4 4 Methoxypiperidin 1 Yl Benzoate Derivatives
Systematic Modification and Derivatization Strategies of the Ethyl 4-(4-methoxypiperidin-1-yl)benzoate Core
The chemical architecture of this compound offers multiple sites for modification, including the ethyl ester, the benzoate (B1203000) ring, and the methoxypiperidine moiety. Medicinal chemists exploit these sites to generate a library of analogues with diverse biological profiles.
A common strategy to alter the core structure involves replacing or modifying the ethyl ester group to introduce different heterocyclic systems, which can significantly impact biological activity and chemical stability. impactfactor.org
Oxadiazole Derivatives: The ethyl ester of the parent compound can be converted into a carbohydrazide (B1668358) intermediate by reacting it with hydrazine (B178648) hydrate. nih.govwalshmedicalmedia.com This hydrazide is a versatile precursor for synthesizing 1,3,4-oxadiazole (B1194373) rings. Cyclization, often achieved using agents like carbon disulfide or phosphorus oxychloride, yields the target oxadiazole derivatives. nih.govmdpi.com This transformation replaces the ester linkage with a metabolically robust heterocyclic ring that can also serve as a hydrogen bond acceptor.
Imide Derivatives: Imide derivatives can be synthesized through multi-step reactions. For instance, the core structure could be hydrolyzed to its corresponding carboxylic acid, which is then activated and reacted with an appropriate amine to form an amide, followed by cyclization to an imide, such as a phthalimide, through reaction with phthalic anhydride. uobaghdad.edu.iq
Schiff Base Derivatives: The carbohydrazide intermediate is also key to forming Schiff bases (azomethines). impactfactor.org Condensation of the hydrazide with various aromatic or heterocyclic aldehydes or ketones, often in the presence of an acid catalyst, yields Schiff base derivatives. walshmedicalmedia.commdpi.com This strategy allows for the introduction of a wide range of substituents, enabling extensive exploration of the SAR. walshmedicalmedia.com
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
The this compound scaffold, with its inherent functionality, is a candidate for incorporation into PROTAC linkers. The linker's nature, including its length, rigidity, and solubility, is critical for the efficacy of the PROTAC. Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains to control solubility and spatial orientation. broadpharm.com The parent compound could be modified, for example, by hydrolyzing the ester to a carboxylic acid, which can then be coupled to the E3 ligase ligand or the target protein binder via an amide bond, forming a part of the complete PROTAC structure.
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds that may exhibit improved affinity, better efficacy, a dual mode of action, or a more favorable pharmacokinetic profile compared to the individual parent drugs. nih.gov
Derivatives of this compound can be used in such designs. For example, the core scaffold could be linked to another bioactive moiety, such as an isatin (B1672199) or sulfonyl hydrazone fragment, known for specific biological activities like anticancer effects. nih.govnih.gov The goal is to develop a novel chemical entity where the combined fragments work synergistically.
Modulation of Potency, Selectivity, and Chemical Stability in Derivatives
The derivatization strategies outlined above are employed to fine-tune the pharmacological profile of the lead compound. The relationship between structural modifications and their effects on biological activity is a central aspect of SAR studies. nih.govugm.ac.id
| Modification Strategy | Potential Effect on Potency | Potential Effect on Selectivity | Potential Effect on Chemical Stability |
| Conversion to Oxadiazole | May increase or decrease depending on target interactions. | Can improve selectivity by introducing specific steric and electronic features. | Increases stability by replacing the hydrolytically labile ester group. |
| Formation of Schiff Base | Highly dependent on the substituent introduced via the aldehyde/ketone. | Can be modulated by varying the size and electronics of the appended group. | Generally less stable than heterocyclic rings; susceptible to hydrolysis. |
| Incorporation in PROTACs | Efficacy is measured by degradation (DC50), not just binding affinity. | Determined by the selectivity of the two binding ligands (target and E3). | Stability of the linker and ligands is crucial for in vivo activity. |
| Hybrid Molecule Design | Aims for synergistic or additive effects from combined pharmacophores. | May target multiple pathways, potentially altering the selectivity profile. | Depends on the stability of the linker and the individual pharmacophoric units. |
Interactive Data Table: The table above summarizes how different modifications to the this compound core can influence key drug properties.
Role of Specific Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Cation-π Interactions, Van der Waals Forces)
The biological activity of a molecule is governed by its ability to bind to a specific target, such as a receptor or enzyme. This binding is a result of various non-covalent intermolecular interactions.
Hydrogen Bonding: The oxygen atoms of the methoxy (B1213986) and ester groups, as well as the nitrogen of the piperidine (B6355638) ring (if protonated), can act as hydrogen bond acceptors. The conversion to derivatives like oxadiazoles (B1248032) or amides introduces additional hydrogen bond donors and acceptors, which can form new, stabilizing interactions within a binding pocket.
Hydrophobic Interactions: The ethyl group of the ester and the methylene (B1212753) groups of the piperidine ring contribute to the molecule's lipophilicity and can engage in favorable hydrophobic interactions with nonpolar regions of a biological target.
Cation-π Interactions: The electron-rich aromatic benzoate ring can engage in cation-π interactions with cationic residues (e.g., arginine, lysine) in a protein's active site.
π-Stacking: The aromatic ring can also participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further anchoring the molecule in its binding site. nih.gov
Lipophilicity Modulation Strategies in Medicinal Chemistry
Lipophilicity, often quantified as the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov Medicinal substances with moderate lipophilicity often exhibit better absorption and distribution. nih.gov
For the this compound scaffold, several strategies can be employed to modulate lipophilicity:
Modification of Alkyl Groups: Shortening or lengthening the ethyl group of the ester or modifying the methyl group of the methoxy moiety can fine-tune the logP value.
Introduction of Polar Functional Groups: Introducing polar groups, such as hydroxyl (-OH) or additional amine functions, will generally decrease lipophilicity and increase aqueous solubility.
Fluorination: The strategic introduction of fluorine atoms is a common tactic to modulate lipophilicity. nih.gov While a single fluorine atom can increase lipophilicity, incorporating motifs like a trifluoromethyl (-CF3) group often increases it significantly, whereas other fluoroalkyl motifs can be used to reduce it. nih.gov This can also block sites of metabolism and improve binding affinity.
Replacement of Aromatic Rings: Replacing the benzene (B151609) ring with a more polar heterocyclic ring (e.g., pyridine) can reduce lipophilicity and introduce new interaction points.
By systematically applying these strategies, chemists can optimize the lipophilicity of derivatives to achieve a balance between potency and favorable pharmacokinetic properties. nih.gov
Crystallographic Investigations of Ethyl 4 4 Methoxypiperidin 1 Yl Benzoate and Its Complexes
X-ray Co-crystallography for Ligand-Receptor Complex Characterization
X-ray co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its receptor, providing crucial insights into molecular recognition and interaction mechanisms. This method would be instrumental in understanding how Ethyl 4-(4-methoxypiperidin-1-yl)benzoate interacts with a biological target.
However, a comprehensive search has yielded no published studies on the co-crystallization of this compound with any receptor. Consequently, there is no experimental data available detailing its binding mode, specific intermolecular interactions with a receptor, or the conformational changes that may occur upon binding.
Analysis of Crystal Packing and Intermolecular Hydrogen Bond Networks
The analysis of crystal packing reveals how individual molecules arrange themselves in a solid-state lattice. This arrangement is governed by various intermolecular forces, including hydrogen bonds, which significantly influence the material's physical properties.
For this compound, specific data regarding its crystal packing, such as the unit cell dimensions, space group, and the nature of its intermolecular hydrogen bond network, are not available. Studies on analogous compounds often reveal complex networks of C—H⋯O or other weak hydrogen bonds that dictate the supramolecular architecture. Without experimental data, a detailed analysis of these features for the title compound cannot be performed.
Effects of Protonation on Molecular Conformation and Crystal Structure
Protonation of a molecule, particularly at a nitrogen atom within a piperidine (B6355638) ring, can dramatically alter its electronic distribution, conformation, and intermolecular interactions. This, in turn, can lead to the formation of different crystal structures with distinct properties.
There are currently no published reports on the crystallographic investigation of the protonated form of this compound. Therefore, the effects of protonation on its molecular conformation, bond angles, and the resulting crystal lattice remain uncharacterized. Such a study would typically involve a comparative analysis of the crystal structures of the neutral and protonated species.
Hirshfeld Surface Analysis and Fingerprint Plots for Detailed Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between neighboring molecules, and the corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions.
Table 1: Hypothetical Hirshfeld Surface Interaction Percentages This table is for illustrative purposes only, as no experimental data is available for this compound.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Forms
Powder X-ray Diffraction (PXRD) is a primary technique for identifying different crystalline forms (polymorphs) of a compound. Each polymorph has a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities. The identification and control of polymorphism are critical in the pharmaceutical industry.
No experimental PXRD patterns for this compound have been reported in the reviewed literature. Therefore, it is unknown whether this compound exhibits polymorphism. A typical investigation would involve analyzing the PXRD patterns of samples crystallized under various conditions to identify and characterize any existing polymorphic forms.
Table 2: Illustrative PXRD Peak Data This table illustrates the format of PXRD data and does not represent actual data for this compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Advanced Applications and Functional Explorations
Investigation of Optical Properties: Nonlinear Optics (NLO) and All-Optical Switching (AOS)
The investigation into the nonlinear optical (NLO) properties of organic molecules is a burgeoning field, driven by the demand for materials for advanced photonic and optoelectronic applications. Compounds structurally related to Ethyl 4-(4-methoxypiperidin-1-yl)benzoate are noted for their potential as NLO materials. For instance, the compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (B1245722) (MPMPM) has been studied for its NLO potential. thesciencepublishers.com Theoretical studies using density functional theory (DFT) on MPMPM and its derivatives have shown that modifications to the molecular backbone can enhance NLO properties, resulting in hyperpolarizability values significantly higher than that of the reference material, urea. thesciencepublishers.com
The NLO response in such molecules often arises from a "push-pull" electronic effect, where electron-donating and electron-accepting groups are connected through a conjugated system. In this compound, the piperidine (B6355638) ring acts as an electron-donating group, while the benzoate (B1203000) moiety can serve as the electron-accepting part, making it a candidate for exhibiting second-order NLO effects. Research on a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar chromophore demonstrated excellent quadratic NLO properties, achieving macroscopic non-linear optical coefficients (χ⁽²⁾) in the order of 100-280 pm V⁻¹. researchgate.net This highlights the potential of benzoate-containing structures in developing materials for applications like Second Harmonic Generation (SHG). researchgate.net
Supramolecular Chemistry: Organogelation and Self-Assembly
Supramolecular chemistry explores the formation of complex, ordered systems through non-covalent interactions. Organogelation, the process of forming gels in organic solvents, is a key area within this field, relying on the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize the solvent. rsc.orgresearchgate.net The ability of a molecule to act as an organogelator is highly dependent on its structure, which must balance insolubility with a tendency to form fibrous aggregates through interactions like hydrogen bonding. rsc.org
Polymer organogelators, for example, can form gels through the self-assembly of specific segments. rsc.orgresearchgate.net While direct studies on the organogelation of this compound are not prominent, its molecular structure contains features that could potentially facilitate self-assembly. The formation of supramolecular gels is often driven by specific intermolecular forces. mdpi.com For example, a dipeptide-based system was shown to undergo ultrafast assembly into an organogel, a process that could be manipulated to induce a gel-to-crystal phase transition. nih.gov The potential for this compound to participate in such assemblies would depend on its ability to form directed intermolecular interactions.
Building Block Utility in Complex Organic and Heterocyclic Compound Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic and heterocyclic compounds. Its structure contains multiple reactive sites that can be chemically modified. The ester group can be hydrolyzed or converted into other functional groups, while the piperidine ring offers a stable scaffold.
Commercially available analogs like Ethyl 4-(4-oxopiperidin-1-yl)benzoate are categorized as heterocyclic building blocks, underscoring the utility of this molecular framework in synthetic chemistry. bldpharm.com Such compounds are foundational materials for creating diverse chemical libraries for drug discovery and materials science. For example, 4-Fluoro-3-nitrobenzoic acid is another fundamental building block used to synthesize various pharmacologically important heterocycles, including substituted benzimidazoles. researchgate.net The benzoate and piperidine moieties are common in medicinal chemistry, and the availability of functionalized derivatives like this compound facilitates the efficient construction of novel molecular architectures.
Biological Activity Studies (Mechanism-Oriented)
The piperidine and benzoate motifs are prevalent in a wide range of biologically active compounds. Research into derivatives containing these scaffolds has uncovered significant potential in treating infectious diseases through various mechanisms of action.
Piperidine derivatives are recognized for their broad-spectrum antimicrobial activities. biointerfaceresearch.com Studies on various piperidine-substituted compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comnih.gov For instance, certain piperidine derivatives showed significant inhibitory activity against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 μg/ml. tandfonline.com The antimicrobial action is often dependent on the specific substitutions on the piperidine and aromatic rings. tandfonline.comnih.gov One study synthesized novel piperidine derivatives and found that they were active against S. aureus and Escherichia coli. biointerfaceresearch.com Another investigation of six novel piperidine derivatives revealed that one compound, in particular, exhibited the strongest inhibitory activity against seven different bacteria. academicjournals.orgresearchgate.net
| Compound Class | Test Organism | Activity (MIC) | Source |
|---|---|---|---|
| Piperidine-substituted halogenobenzenes | S. aureus, C. albicans | 32–128 μg/ml | tandfonline.com |
| Piperidine-substituted halogenobenzenes | Gram-negative bacteria (Y. enterocolitica, E. coli) | Poor activity | tandfonline.com |
| Novel piperidine derivatives | B. subtilus | 0.75 mg/ml | academicjournals.org |
| Novel piperidine derivatives | B. cereus, E. coli, S. aureus | 1.5 mg/ml | academicjournals.org |
The piperidine scaffold is a key component in the development of new antimalarial agents, particularly for combating drug-resistant strains of Plasmodium falciparum. researchgate.net A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. research-nexus.netnih.govnih.gov Several of these compounds demonstrated potent activity in the nanomolar range, with efficacy comparable or superior to chloroquine. research-nexus.netnih.gov This research highlights the importance of the substituted piperidine ring in achieving high potency against malaria parasites. arkat-usa.org
| Compound | P. falciparum Strain | IC₅₀ (nM) | Source |
|---|---|---|---|
| 12d | 3D7 (chloroquine-sensitive) | 13.64 | research-nexus.netnih.govnih.gov |
| 13b | 3D7 (chloroquine-sensitive) | 4.19 | research-nexus.netnih.govnih.gov |
| W2 (chloroquine-resistant) | 13.30 | research-nexus.netnih.govnih.gov | |
| 12a | W2 (chloroquine-resistant) | 11.6 | research-nexus.netnih.govnih.gov |
| Chloroquine (Reference) | 3D7 (chloroquine-sensitive) | 22.38 | research-nexus.netnih.gov |
| W2 (chloroquine-resistant) | 134.12 | research-nexus.netnih.gov |
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel antitubercular drugs. acs.orgnih.gov DprE1 catalyzes an essential epimerization step in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are vital components of the mycobacterial cell wall. nih.govnih.gov Several classes of compounds have been identified as DprE1 inhibitors. acs.orgresearchgate.net Notably, 4-aminoquinolone piperidine amides (AQs) were identified as potent, noncovalent inhibitors of DprE1. nih.govepa.gov These compounds exhibit a long residence time on the enzyme, contributing to their powerful cidality against M. tuberculosis. epa.gov The discovery of these piperidine-containing inhibitors underscores the potential for scaffolds like this compound to be explored for activity against this validated therapeutic target. nih.gov
Intellectual Property Landscape and Patent Analysis
Overview of Patented Structures Incorporating the Ethyl 4-(4-methoxypiperidin-1-yl)benzoate Moiety and Related Analogs
The intellectual property landscape surrounding this compound and its direct analogs reveals a focus on more complex molecular architectures where this core moiety is integrated into larger scaffolds designed for specific therapeutic targets. Direct patenting of the standalone this compound molecule is not readily apparent in the public domain. Instead, the patented structures often feature significant modifications to the ethyl benzoate (B1203000) portion or further substitutions on the piperidine (B6355638) ring.
A key area of patent activity involves the incorporation of the 4-methoxypiperidin-1-yl fragment into larger, multi-ring systems. For instance, patents have been granted for complex heterocyclic compounds where the piperidine nitrogen is attached to an aromatic or heteroaromatic ring that is part of a larger, fused system. These larger molecules are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes implicated in various diseases.
Another significant trend in the patent literature is the modification of the benzoate group. Instead of a simple ethyl ester, patented analogs often feature more complex ester groups or have the ester replaced with other functionalities like amides or ketones. These modifications are typically introduced to modulate the pharmacokinetic and pharmacodynamic properties of the molecule, such as solubility, metabolic stability, and target-binding affinity.
While direct patents for this compound are not prominent, the 4-alkoxypiperidine-1-yl-phenyl moiety is a recurring structural motif in patents for a variety of therapeutic agents. These include, but are not limited to, compounds developed as analgesics, antipsychotics, and agents for treating neurodegenerative disorders.
The following table provides a generalized overview of the types of patented structures that incorporate the core moiety of interest:
| Patent Class | General Structure | Therapeutic Area (Example) |
| Complex Heterocycles | A fused heterocyclic system attached to the 4-methoxypiperidin-1-yl group. | Oncology, Neurology |
| Modified Benzoates | This compound with substitutions on the benzene (B151609) ring or a modified ester group. | Cardiovascular, Metabolic Disorders |
| Amide and Ketone Analogs | The ester group of the benzoate is replaced with an amide or ketone linkage. | Pain Management, Inflammation |
Trends in Patenting for Related Chemical Scaffolds within Therapeutic and Material Science Fields
The broader patent landscape for chemical scaffolds related to this compound, namely N-arylpiperidines and substituted benzoates, shows robust and continuous activity, particularly within the therapeutic sector.
Therapeutic Fields:
In the realm of drug discovery and development, N-arylpiperidine scaffolds are exceptionally common. A significant number of patents are filed annually for compounds containing this moiety, targeting a wide array of therapeutic areas. The versatility of the piperidine ring allows for extensive structural modifications, enabling the fine-tuning of biological activity. Key trends in the patenting of N-arylpiperidine derivatives include:
CNS Disorders: A large volume of patents focus on compounds for treating central nervous system disorders, including schizophrenia, depression, anxiety, and Parkinson's disease. The N-arylpiperidine scaffold is a common feature in dopamine (B1211576) and serotonin (B10506) receptor modulators.
Pain Management: The development of novel analgesics is another major driver of patent activity for piperidine-containing compounds. These often target opioid receptors or other pain-related pathways.
Oncology: There is a growing trend in the patenting of N-arylpiperidine derivatives as anti-cancer agents. These compounds are designed to inhibit various kinases, modulate cell signaling pathways, or induce apoptosis in cancer cells.
The patenting of benzoate derivatives in the therapeutic field is also widespread. These compounds are explored for a diverse range of applications, from antimicrobial and anti-inflammatory agents to cardiovascular drugs. The trend is towards developing highly substituted benzoate analogs with improved efficacy and safety profiles.
Material Science Fields:
In contrast to the therapeutic sector, the patenting activity for scaffolds like N-arylpiperidines and benzoates in material science is less pronounced but still significant.
Polymers and Liquid Crystals: Benzoate esters, due to their rigid structure, are often used as components in the synthesis of polymers and liquid crystals. Patents in this area often claim novel monomers or additives that enhance the thermal or optical properties of the materials.
Organic Electronics: There is emerging interest in the use of nitrogen-containing heterocyclic compounds, including piperidine derivatives, in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Patents in this field typically focus on compounds with specific photophysical or charge-transport properties.
Corrosion Inhibitors: Some patents describe the use of piperidine derivatives as corrosion inhibitors for metals, owing to their ability to adsorb on metal surfaces and form a protective layer.
Future Research Directions
Emerging Synthetic Methodologies for Benzoate-Piperidine Derivatives
The synthesis of piperidine (B6355638) derivatives is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net Future research will likely move beyond traditional methods towards more efficient, sustainable, and complex molecular architectures. Recent advances in synthetic chemistry offer powerful tools for creating novel analogs of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate.
Key emerging areas include:
Metal-Catalyzed Reactions : Gold-catalyzed annulation procedures and oxidative amination of alkenes provide direct pathways to substituted piperidines. nih.gov Similarly, palladium and nickel-based intramolecular coupling reactions are becoming essential tools for constructing heterocyclic scaffolds. ijnrd.org A novel approach combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis has been shown to dramatically reduce the number of steps required to create high-value piperidines, improving efficiency and cost-effectiveness. tandfonline.com
Novel Cyclization Techniques : Methods such as the intramolecular silyl-Prins reaction, electrophilic cyclization, and the aza-Michael reaction are being refined for piperidine synthesis. nih.gov The use of Domino reactions, which form multiple chemical bonds in a single sequence, offers a powerful strategy for building molecular complexity efficiently. ijnrd.org
Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of non-toxic catalysts, water-initiated processes, and solvent-free reactions to produce piperidine building blocks. The use of polymer-supported reagents, for instance, can simplify the acylation of alcohols to form benzoate (B1203000) esters by eliminating the need for traditional purification steps. researcher.life
Table 1: Emerging Synthetic Methodologies
| Methodology | Description | Key Advantages |
|---|---|---|
| Metal-Catalyzed Coupling | Use of catalysts like palladium, nickel, and gold to facilitate the formation of C-C and C-N bonds for ring construction. nih.govijnrd.org | High efficiency, selectivity, and applicability to complex molecules. tandfonline.com |
| Domino Reactions | Multi-step reactions conducted in a single pot, where subsequent reactions are triggered by the formation of the previous intermediate. ijnrd.org | Increased efficiency, reduced waste, and rapid assembly of complex structures. ijnrd.org |
| Biocatalysis & Electrocatalysis | Combining enzymes for specific C-H oxidation with nickel electrocatalysis for radical cross-coupling. tandfonline.com | Reduces reliance on expensive precious metals and significantly shortens synthetic pathways. tandfonline.com |
| Green Synthetic Routes | Utilizing non-toxic catalysts, aqueous reaction conditions, or solvent-free methods. | Environmentally friendly, reduced cost, and enhanced safety. |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For derivatives of this compound, in silico techniques can predict properties, guide synthetic efforts, and design novel molecules with desired functions.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. For piperidine derivatives, QSAR studies using 3D and 2D descriptors have been successfully used to develop predictive models for anticancer activity. researcher.life These models can screen virtual libraries of compounds and prioritize candidates for synthesis.
Machine Learning and Data Modeling : Techniques such as support vector machines (SVM) and K-Nearest Neighbor (kNN) are increasingly used to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. wikipedia.org These methods can rapidly assess potential drug candidates for safety and efficacy profiles. wikipedia.org
Structure-Based Drug Design : By modeling the interaction of piperidine-based ligands with biological targets, such as enzymes or receptors, new and more potent inhibitors can be designed. researcher.life Molecular docking and molecular dynamics simulations can elucidate the binding modes of these compounds, providing insights for further optimization. researchgate.net
Quantum Mechanics (QM) Calculations : QM calculations offer a highly accurate way to describe the electronic structure of molecules. wikipedia.org This is particularly useful for predicting metabolic stability and identifying sites of potential degradation. wikipedia.org Furthermore, QM methods are used to predict the nonlinear optical (NLO) properties of organic molecules, which is crucial for designing new materials for photonic technologies. researchgate.net
Table 2: Advanced Computational Approaches
| Approach | Application | Expected Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity (e.g., anticancer, antimicrobial) based on molecular structure. researcher.life | Prioritization of synthetic targets and reduction of experimental screening. |
| Machine Learning | Predict ADMET properties and potential toxicities of new derivatives. wikipedia.org | Early-stage filtering of compounds with poor pharmacokinetic profiles. |
| Molecular Docking | Simulate the binding of ligands to protein targets to understand interaction mechanisms. researchgate.net | Design of more potent and selective enzyme inhibitors or receptor modulators. |
| Quantum Mechanics | Calculate electronic properties to predict metabolic stability and specialized material properties (e.g., NLO). wikipedia.orgresearchgate.net | De novo design of metabolically stable drugs and high-performance optical materials. |
Novel Functionalization and Application Opportunities in Materials Science and Medicinal Chemistry
The versatile scaffold of this compound allows for functionalization to create a wide array of compounds for diverse applications, spanning from therapeutics to advanced materials.
Medicinal Chemistry: The piperidine ring is a well-established pharmacophore found in drugs targeting a vast range of conditions. nih.govijnrd.org Derivatives have shown significant potential as:
Anticancer Agents : Piperidine-based compounds have demonstrated antiproliferative activities against various cancer cell lines. researcher.life
Neurotherapeutics : The piperidine scaffold is central to drugs for Alzheimer's disease and depression.
Antimicrobial and Antiviral Agents : Functionalized piperidines are being explored for their ability to combat bacterial, fungal, and viral infections. ijnrd.org
Analgesics : As a core component of morphine, the piperidine moiety is crucial for developing new pain management therapies, with some derivatives showing excellent analgesic activity. tandfonline.com
Materials Science: The benzoate ester and piperidine components can be leveraged to create novel functional materials.
Polymers and Drug Delivery : Piperidine derivatives can be incorporated into polymer films, such as those made from sodium alginate and poly(vinyl alcohol), to create bioactive materials for controlled drug release. nih.gov Benzoate esters are also used as reactive side chains in polymers for bio-functionalization, enabling the creation of advanced drug carriers. nih.gov
Industrial Materials : Piperidine derivatives are used in industrial applications, such as accelerators for the sulfur vulcanization of rubber. wikipedia.org Benzoate-containing compounds have been developed as components of degradable copolymers used in dental and medical materials, including root canal sealants and bone cements. researchgate.net
Smart Materials : Certain benzoate derivatives have been shown to act as effective organogelators, which could be applied to oil spill remediation. mdpi.com Additionally, the electronic properties of benzoate structures make them candidates for nonlinear optical (NLO) materials, which are critical for applications in photonics and optoelectronics. researchgate.net
Table 3: Novel Functionalization and Application Opportunities
| Field | Application Area | Specific Example |
|---|---|---|
| Medicinal Chemistry | Oncology | Development of selective Akt1 inhibitors for cancer therapy. researcher.life |
| Neurology | Design of multi-target agents for Alzheimer's disease treatment. | |
| Pain Management | Synthesis of novel µ-opioid receptor inhibitors for analgesia. tandfonline.com | |
| Materials Science | Biomaterials | Incorporation into polymer films for controlled drug delivery systems. nih.gov |
| Industrial Polymers | Use as accelerators in the rubber vulcanization process. wikipedia.org | |
| Advanced Materials | Development of nonlinear optical materials for photonic devices. researchgate.net |
Integration of Multidisciplinary Research for Enhanced Utility and Mechanistic Understanding
The most significant breakthroughs in the study of this compound and its derivatives will emerge from the convergence of multiple scientific disciplines. A synergistic research model that integrates computational chemistry, synthetic chemistry, pharmacology, and materials science is essential for maximizing the utility of this chemical scaffold.
This integrated approach creates a powerful research cycle:
Design : Advanced computational models (Section 9.2) are used to perform in silico screening and de novo design of novel derivatives with predicted high performance, either as therapeutic agents or as functional materials.
Synthesis : Efficient and innovative synthetic methodologies (Section 9.1) are employed to create the prioritized target molecules.
Testing and Application : The newly synthesized compounds undergo rigorous testing to validate their predicted activities, whether in biological assays for medicinal applications or through physical characterization for materials science purposes (Section 9.3).
Feedback and Refinement : The experimental results are fed back into the computational models to refine their predictive accuracy. This iterative process deepens the mechanistic understanding of how molecular structure relates to function and accelerates the discovery of lead compounds.
By combining the predictive power of computational science with the practical capabilities of modern synthesis and the empirical validation from applied testing, researchers can more effectively explore the vast chemical space around the benzoate-piperidine core. This multidisciplinary strategy will not only hasten the development of new drugs and materials but also provide fundamental insights into the molecular mechanisms that govern their activity and properties.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-methoxypiperidin-1-yl)benzoate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions. A standard approach involves coupling a benzoate ester precursor (e.g., ethyl 4-aminobenzoate) with a modified piperidine moiety. For example, 4-methoxypiperidine can be reacted with activated benzoate intermediates under nucleophilic substitution conditions. Optimization requires precise control of temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reactants to minimize side products . Purity is monitored using HPLC or TLC, and yields are improved via catalytic bases like triethylamine.
Q. How is structural characterization of this compound performed?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR confirm the ester group (δ ~4.3 ppm for ethyl CH2, δ ~167 ppm for carbonyl) and piperidine ring protons (δ ~3.3–3.7 ppm for methoxy and piperidinyl CH2) .
- FT-IR : Peaks at ~1720 cm (ester C=O) and ~1240 cm (C-O-C) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 291 for [M+H]) confirm molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry?
this compound serves as a precursor for bioactive molecules, particularly in kinase inhibitor development. Its methoxypiperidine moiety enhances solubility and bioavailability, while the benzoate ester allows further functionalization (e.g., hydrolysis to carboxylic acid for prodrug design) .
Advanced Research Questions
Q. How can reaction selectivity be improved during the synthesis of derivatives from this compound?
Selective functionalization of the piperidine ring versus the benzoate ester requires strategic protection/deprotection. For example:
- Methoxy Group Stability : Use mild oxidizing agents (e.g., m-CPBA) to avoid demethylation .
- Ester Hydrolysis : Controlled saponification with NaOH/EtOH at 0°C preserves the piperidine structure . Computational modeling (DFT) aids in predicting reactive sites, reducing trial-and-error approaches .
Q. How do structural modifications of the piperidine ring affect biological activity?
Structure-activity relationship (SAR) studies show:
- Methoxy Position : 4-Methoxy substitution on piperidine enhances metabolic stability compared to 2- or 3-substituted analogs, as shown in enzyme inhibition assays (IC50 reduction by ~40%) .
- Ring Saturation : Hydrogenation of the piperidine ring to a piperazine derivative increases binding affinity to serotonin receptors (K < 100 nM) but reduces blood-brain barrier penetration .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). To address this:
- Standardized Assays : Use isogenic cell lines and consistent DMSO concentrations (<0.1%).
- Meta-Analysis : Compare data across studies using tools like PubChem BioAssay, focusing on dose-response curves and negative controls .
- Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Design : Hydrolyze the ethyl ester in vivo to enhance solubility (e.g., using esterase-sensitive linkages) .
- Lipid Nanoparticle Encapsulation : Improves bioavailability by 2–3 fold in rodent models .
- Metabolic Stability : Co-administer CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
Q. Table 2: Biological Assay Optimization
| Assay Type | Critical Variable | Recommended Adjustment | Outcome |
|---|---|---|---|
| Enzyme Inhibition | ATP concentration | 10 µM (to avoid substrate depletion) | Accurate IC50 |
| Cell Viability | Serum concentration | 5% FBS (reduces nonspecific binding) | Reproducible EC50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
